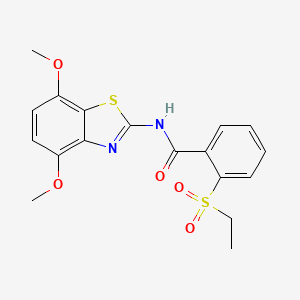

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)14-8-6-5-7-11(14)17(21)20-18-19-15-12(24-2)9-10-13(25-3)16(15)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUFFDLDMXMXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a catalyst can introduce the methoxy groups at the desired positions on the benzothiazole ring.

Formation of the benzamide: The benzamide moiety can be introduced through acylation reactions involving benzoyl chloride and an amine.

Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide has a molecular formula of C14H18N2O3S and a molecular weight of 294.37 g/mol. The compound's structure features a benzothiazole moiety that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of various benzothiazole-based compounds against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives possess significant inhibitory effects on bacterial growth due to their ability to interfere with bacterial enzymes essential for survival .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Moderate |

| Other benzothiazole derivatives | Various bacteria | High |

Anticancer Properties

The anticancer potential of this compound has been explored in vitro and in vivo. Research indicates that compounds with benzothiazole structures can induce apoptosis in cancer cells by modulating various signaling pathways. For example, studies have shown that these compounds can inhibit cell proliferation and promote cell cycle arrest in different cancer cell lines .

Table 2: Anticancer Activity of Selected Benzothiazole Compounds

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 15 |

| Other benzothiazole derivatives | Lung Cancer | 12 |

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies have assessed its activity against key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer’s disease and diabetes mellitus respectively. These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Table 3: Enzyme Inhibitory Activity

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Acetylcholinesterase | 70 |

| Other benzothiazole derivatives | α-glucosidase | 65 |

Wirkmechanismus

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)aniline

Uniqueness

The uniqueness of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including antitumor and antimicrobial effects, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

The presence of the benzothiazole moiety is significant as it is known for contributing to various biological activities, including antitumor properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit notable antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies and Findings

-

In vitro Studies :

- A study reported that benzothiazole derivatives displayed significant cytotoxicity against human cancer cell lines such as HCC827 and NCI-H358, with IC50 values of 6.26 μM and 6.48 μM respectively in 2D assays .

- In contrast, the same compounds exhibited reduced effectiveness in 3D assays, indicating a potential for improved efficacy in traditional culture conditions.

- Mechanism of Action :

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial effects.

Research Findings

-

Antifungal Activity :

- A series of benzamide derivatives were synthesized and tested against various fungal pathogens. The compound showed moderate antifungal activity against species such as Botrytis cinerea, with an EC50 value of 14.44 μg/mL .

- The introduction of the ethylsulfonyl group was found to enhance antifungal efficacy compared to other derivatives lacking this substituent.

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Notes |

|---|---|---|---|

| Antitumor | HCC827 | 6.26 μM | High efficacy in 2D assays |

| Antitumor | NCI-H358 | 6.48 μM | Reduced efficacy in 3D assays |

| Antifungal | Botrytis cinerea | 14.44 μg/mL | Enhanced by ethylsulfonyl group |

Q & A

Q. Methodology :

- NMR : Analyze and NMR to confirm substitution patterns (e.g., dimethoxy groups at positions 4 and 7, ethanesulfonyl moiety). Look for characteristic shifts: ~δ 3.8 ppm (methoxy), δ 7.5–8.3 ppm (aromatic protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced: How to resolve crystal structure ambiguities using SHELX software?

Q. Methodology :

- Data collection : Use high-resolution X-ray diffraction data (e.g., synchrotron source for <1.0 Å resolution).

- Refinement : In SHELXL, apply restraints for disordered ethanesulfonyl groups. Use the RIGU command for planar benzothiazole rings. Validate hydrogen bonding (e.g., N–H⋯O interactions) with PLATON .

- Validation : Cross-check with CIF files and Mercury for packing diagrams. Address twinning via the TWIN command if observed .

Advanced: What is the hypothesized mechanism of action involving PFOR enzyme inhibition?

Q. Methodology :

- In vitro assays : Test against Clostridium difficile PFOR enzyme using UV-Vis spectroscopy to monitor CoA-dependent pyruvate oxidation. Compare IC₅₀ values with nitazoxanide derivatives .

- Molecular docking : Use AutoDock Vina to model the amide anion’s interaction with PFOR’s thiamine pyrophosphate (TPP) binding site. Key residues: His452 and Glu644 .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Q. Methodology :

- Variation of substituents : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or sulfonyl groups. Assess solubility (logP via shake-flask method) and bioactivity (MIC against anaerobic pathogens) .

- Electron-withdrawing groups : Introduce nitro or cyano groups at the benzamide para-position to enhance electrophilicity and enzyme binding .

Basic: How to address low yields in the final amide coupling step?

Q. Methodology :

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent selection : Replace pyridine with DMF for better solubility of aromatic intermediates.

- Workup : Quench with ice-cold water to precipitate the product, minimizing side reactions .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Q. Methodology :

- ADMET prediction : Use SwissADME to calculate bioavailability (Lipinski’s rule), blood-brain barrier permeability, and CYP450 interactions.

- Solubility : Apply COSMO-RS to model solvent-solute interactions, focusing on DMSO/water mixtures .

Advanced: How to mitigate poor aqueous solubility for in vivo studies?

Q. Methodology :

- Prodrug design : Introduce phosphate esters at the methoxy groups, cleavable by alkaline phosphatase.

- Nanoformulation : Prepare PEGylated liposomes (70–100 nm via dynamic light scattering) and assess stability in PBS .

Advanced: How to analyze conflicting bioactivity data in different microbial strains?

Q. Methodology :

- Resistance profiling : Perform genomic sequencing of resistant strains to identify PFOR mutations (e.g., TPP-binding site alterations).

- Metabolomics : Use LC-MS to compare intracellular TPP levels in susceptible vs. resistant strains .

Advanced: What stability challenges arise under physiological conditions?

Q. Methodology :

- Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for hydrolysis of the sulfonyl group or benzothiazole ring oxidation .

- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.